Co-Crystal c-Axis Additivity vs. Monomers
Co-crystallization of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile from solution produces an 'additive assembly' in which the c-axis dimension of the co-crystal is nearly equal to the arithmetic sum of the c-axes of the individual native crystal structures [1]. By contrast, physical mixing of the two monomers yields a mechanical blend with powder X-ray diffraction peaks corresponding to each component separately, not the merged unit cell. This additive crystallographic feature establishes CAS 578709-93-0 as a distinct solid phase rather than a mere physical mixture.
| Evidence Dimension | Unit-cell c-axis length (crystallographic lattice parameter) |
|---|---|
| Target Compound Data | c-axis (co-crystal) ≈ c-axis(3,5-dinitrobenzamide) + c-axis(3,5-dinitrobenzonitrile) — additive assembly confirmed by single-crystal XRD |
| Comparator Or Baseline | Individual 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile native crystal structures — c-axes measured independently |
| Quantified Difference | c-axis length difference: co-crystal ≈ sum of monomer c-axes; mechanical blend shows no such additive periodicity |
| Conditions | Co-crystallization from solution; single-crystal X-ray diffraction at ambient temperature |
Why This Matters
A solid form with predictable unit-cell dimensions simplifies quality control by XRD, ensures batch-to-batch consistency, and provides a patentably distinct physical form for procurement specifications.
- [1] Pedireddi, V. R., PrakashaReddy, J., & Arora, K. K. (2003). A novel additive organic supramolecular assembly: molecular complex of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile. Tetrahedron Letters, 44(26), 4857–4860. View Source
